molecular formula C10H15N5O2 B7825716 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide

1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B7825716
M. Wt: 237.26 g/mol
InChI Key: QJHXLUACECQEPF-UHFFFAOYSA-N
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Description

1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-amino-2-chloropyrimidin-4-one with piperidine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Comparison with Similar Compounds

    Pemetrexed: A similar compound with a pyrimidine ring, used as an anticancer agent.

    Methotrexate: Another pyrimidine-based compound, widely used in cancer therapy and autoimmune diseases.

Uniqueness: 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a pyrimidine ring with a piperidine ring allows for unique interactions with biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-7-5-8(16)14-10(13-7)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXLUACECQEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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